molecular formula C14H14N4O4S B2378150 2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid CAS No. 888428-08-8

2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid

Cat. No.: B2378150
CAS No.: 888428-08-8
M. Wt: 334.35
InChI Key: ALIGVYVSDYPJQL-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with an amino group, a benzamido group, and a thioacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-keto ester and an amidine derivative under acidic or basic conditions.

    Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Thioacetic Acid Addition:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetic acid moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The amino and benzamido groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Various Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, influencing biochemical pathways.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of derivatives with specific desired properties.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Amino-5-(4-chlorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
  • 2-((4-Amino-5-(4-methoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid
  • 2-((4-Amino-5-(4-nitrobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid

Uniqueness

Compared to its analogs, 2-((4-Amino-5-(4-methylbenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is unique due to the presence of the 4-methylbenzamido group. This substitution can influence the compound’s biological activity, solubility, and overall chemical reactivity, making it distinct in its applications and effects.

Properties

IUPAC Name

2-[[4-amino-5-[(4-methylbenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-7-2-4-8(5-3-7)12(21)16-10-11(15)17-14(18-13(10)22)23-6-9(19)20/h2-5H,6H2,1H3,(H,16,21)(H,19,20)(H3,15,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIGVYVSDYPJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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